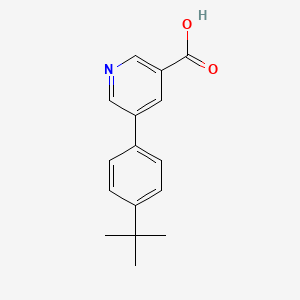

5-(4-(tert-Butyl)phenyl)nicotinic acid

描述

The compound is characterized by its molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)phenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process involves the use of boron reagents, which are transferred from boron to palladium during the transmetalation step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such compounds due to its efficiency and scalability .

化学反应分析

Types of Reactions

5-(4-(tert-Butyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 5-(4-(tert-Butyl)phenyl)nicotinic acid can exhibit significant anticancer properties. For instance, research involving the synthesis of novel derivatives showed promising results against leukemic cell lines. The synthesized compounds were characterized and tested for their cell viability using the MTT assay, revealing a wide range of inhibitory concentrations (IC50 values) indicative of their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study highlighted the synthesis of various nicotinic acid derivatives, including this compound, which were tested against several bacterial strains. The results demonstrated that certain derivatives displayed high potency against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored as a potential building block for polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has focused on the functionalization of polymers with this compound to improve their performance in applications ranging from coatings to biomedical devices.

Nanomaterials

Another significant application lies in the field of nanotechnology. The compound has been utilized in the synthesis of nanomaterials that exhibit enhanced electrical and optical properties. These nanomaterials are being studied for use in sensors and electronic devices, where improved conductivity and responsiveness are critical .

Cosmetic Formulations

Skin Care Products

This compound is also being investigated for its role in cosmetic formulations. Its properties may contribute to skin hydration and overall skin health. Studies have shown that incorporating this compound into topical formulations can enhance the moisturizing effects and improve skin barrier function. The regulatory framework surrounding cosmetic safety emphasizes the need for thorough testing of such ingredients to ensure efficacy and safety before market introduction .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant IC50 values against leukemic cells |

| Antimicrobial agents | High potency against various bacterial strains | |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

| Nanomaterials | Improved electrical and optical properties | |

| Cosmetic Formulations | Skin care products | Enhanced moisturizing effects |

Case Studies

-

Anticancer Activity Study

- A series of novel derivatives were synthesized from this compound and tested against three leukemic cell lines. The study found that certain derivatives exhibited IC50 values as low as 10 µM, indicating strong anticancer potential.

-

Antimicrobial Testing

- A comprehensive study evaluated the antimicrobial efficacy of several nicotinic acid derivatives, including this compound. Results showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 7.81 µg/mL.

-

Cosmetic Formulation Development

- Research focused on developing a new moisturizing cream incorporating this compound demonstrated improved hydration levels in clinical trials compared to control formulations.

作用机制

The mechanism of action of 5-(4-(tert-Butyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

相似化合物的比较

Similar Compounds

4-tert-Butylbenzoic acid: Similar in structure but lacks the nicotinic acid moiety.

Nicotinic acid: Contains the pyridine ring but lacks the tert-butylphenyl group.

Uniqueness

5-(4-(tert-Butyl)phenyl)nicotinic acid is unique due to the presence of both the tert-butylphenyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

5-(4-(tert-Butyl)phenyl)nicotinic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound this compound features a nicotinic acid backbone with a tert-butylphenyl substituent at the 5-position. This structural modification is crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Matrix Metalloproteinases (MMPs) : Similar to other nicotinic acid derivatives, it has been shown to inhibit MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation, which is critical in cancer progression and metastasis. This inhibition leads to reduced tumor growth and angiogenesis.

- Calcium Signaling Modulation : Analogous compounds have been reported to affect calcium signaling pathways by acting on nicotinic acid adenine dinucleotide phosphate (NAADP) receptors. Substituents at the 5-position can modify receptor affinity and activity, impacting intracellular calcium release .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown effectiveness against HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia) cells.

- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, potentially through the modulation of apoptotic proteins and signaling pathways .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties:

- Bacterial Inhibition : It has demonstrated inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate significant potency against these strains, suggesting potential use as an antibacterial agent .

- Fungal Activity : Preliminary studies also indicate antifungal activity, although further research is needed to establish comprehensive profiles .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to have favorable absorption characteristics due to its lipophilic nature from the tert-butyl group.

- Metabolism : Initial findings suggest that it may undergo metabolic transformations similar to other nicotinic acid derivatives, involving oxidation and conjugation processes.

Case Study: Antitumor Activity

A study exploring the effects of various nicotinic acid derivatives highlighted that this compound significantly inhibited tumor growth in xenograft models. The findings indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells .

Comparative Analysis Table

属性

IUPAC Name |

5-(4-tert-butylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-6-4-11(5-7-14)12-8-13(15(18)19)10-17-9-12/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWIXPRHCJGVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588090 | |

| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-16-4 | |

| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。